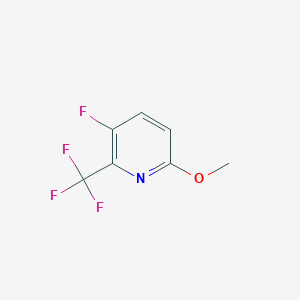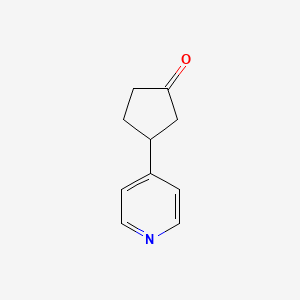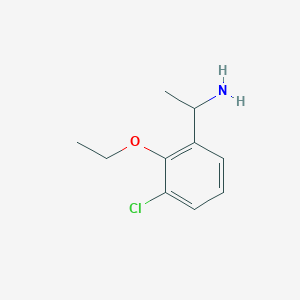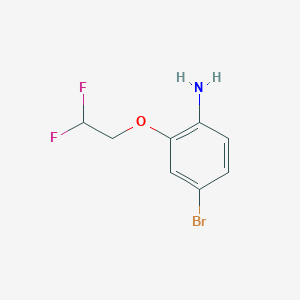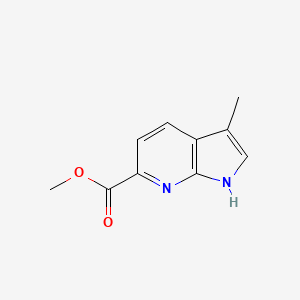
Methyl 3-methyl-7-azaindole-6-carboxylate
Overview
Description
Methyl 3-methyl-7-azaindole-6-carboxylate, also known as M3MAC, is a unique chemical compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 97-98°C. M3MAC has been used in a variety of research applications, including as a fluorescent probe, as a fluorescent dye, and as a reagent for the synthesis of other compounds. In
Scientific Research Applications
Arylation Techniques and Synthetic Methods
- Regioselective Arylation of Azaindoles : N-methyl 6- and 7-azaindole N-oxides were subjected to a Pd(OAc)2/DavePhos catalyst system for regioselective direct arylation of the azine ring. This method enables additional regioselective azole direct arylation of 7-azaindole substrates (Huestis & Fagnou, 2009).
- One-Pot Synthesis of 3-Substituted Azaindoles : A convenient, one-pot process was developed for synthesizing 3-substituted-4- and 6-azaindoles from ortho-methyl-nitropyridines. This method includes condensation, alkylation or acylation, and a reduction-cyclization sequence (Zhu et al., 2006).
Chemical Reactivity and Photophysics
- Alkylation of Pyrrolopyridines : A study on the alkylation of various 7-azaindole systems, examining factors like charge distribution and steric control in determining alkylation patterns (Mahadevan & Rasmussen, 1993).
- Excited-State Proton Phototransfer : Research on the behavior of 7-azaindole and 3-methyl-7-azaindole heterodimers in their first electronic excited state, highlighting the process of single proton transfer (Catalán et al., 2006).
Potential Therapeutic Applications
- Antitumoral Activity : Synthesis of a 7-azaindole derivative with potential antitumoral activity, highlighting a method for synthesizing this compound (Mouaddib et al., 1999).
- Selective PPAR Gamma Modulators : Development of highly functionalized 7-azaindoles as selective PPARgamma modulators, with potential pharmacological applications (Debenham et al., 2008).
Advanced Synthesis Techniques
- Microwave-Assisted Synthesis : A microwave-assisted method for the flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles, starting from nicotinic acid derivatives or 2,6-dichloropyridine (Schirok, 2006).
- One-Pot, Three-Component Synthesis : An efficient route to the 7-azaindole framework developed through a cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds (Vilches-Herrera et al., 2012).
properties
IUPAC Name |
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-11-9-7(6)3-4-8(12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUHPMBVQABHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




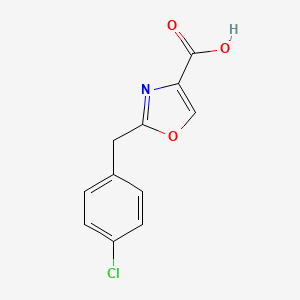
![2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1407164.png)

